molecular formula C13H15BrN2O B4882960 1-[4-(4-bromophenoxy)butyl]-1H-imidazole

1-[4-(4-bromophenoxy)butyl]-1H-imidazole

Cat. No.: B4882960
M. Wt: 295.17 g/mol
InChI Key: NXYDWSHWKLXSEW-UHFFFAOYSA-N
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Description

1-[4-(4-bromophenoxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.03678 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activities

Imidazole derivatives, including 1-[4-(4-bromophenoxy)butyl]-1H-imidazole, have been extensively studied for their potential as anticancer agents. Research indicates that imidazole-based compounds can inhibit tumor growth and metastasis through various mechanisms:

  • Mechanism of Action : Imidazole derivatives are known to interact with DNA and induce apoptosis in cancer cells. For example, a related compound demonstrated superior efficacy compared to traditional chemotherapeutics like cisplatin against colorectal and breast cancer cell lines, with IC50 values indicating strong anticancer activity .
  • Case Study : A study highlighted the development of imidazole-based supermolecules that exhibited multitargeting properties against various cancer types. These compounds showed promising results in preclinical trials, paving the way for further clinical investigations .

Antimicrobial Properties

Imidazole compounds also exhibit significant antimicrobial activities. The ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes makes them valuable in developing new antibiotics.

  • Research Findings : A systematic review identified several imidazole derivatives with potent antibacterial and antifungal properties. The structure-activity relationship (SAR) studies indicated that modifications on the imidazole ring could enhance efficacy against resistant strains .

Coordination Chemistry

Imidazole's ability to coordinate with metal ions has led to its application in coordination chemistry, particularly in the synthesis of metal complexes used in catalysis and drug delivery.

  • Applications : Imidazole ligands are utilized in immobilized metal affinity chromatography (IMAC) for protein purification. The high affinity of imidazole for nickel ions allows for efficient elution of His-tagged proteins, making it a staple technique in biochemical research .

Material Science

The unique properties of imidazole derivatives have made them suitable for applications in material science, particularly in the development of ionic liquids and polymers.

  • Ionic Liquids : Compounds like 1-butyl-3-methylimidazolium bromide have been studied for their role as solvents in green chemistry applications, including catalytic processes and biomass conversion .

Environmental Applications

Recent studies have explored the use of imidazole derivatives in environmental remediation processes, particularly in breaking down plastics through methods like "imidazolysis."

  • Process Overview : Imidazolysis involves using imidazole to depolymerize polyesters, allowing for recycling and recovery of valuable monomers . This method not only contributes to waste reduction but also provides a pathway for creating new materials from recycled components.

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer AgentsSuperior activity against cancer cell lines
Antimicrobial PropertiesAntibioticsEffective against resistant bacterial strains
Coordination ChemistryMetal ComplexesUsed in protein purification via IMAC
Material ScienceIonic LiquidsRole in green chemistry and biomass conversion
Environmental ApplicationsPlastic RecyclingEfficient depolymerization of polyesters

Properties

IUPAC Name

1-[4-(4-bromophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDWSHWKLXSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.